1,4-Dioxa-8-azaspiro[4.5]decane
Description
Contextualization within Spirocyclic Heterocyclic Chemistry and Medicinal Chemistry Research
1,4-Dioxa-8-azaspiro[4.5]decane belongs to the class of spirocyclic compounds, which are characterized by two rings connected by a single common atom. Its structure incorporates a piperidine (B6355638) ring and a 1,4-dioxolane ring, sharing a spirocyclic carbon atom. This arrangement provides a rigid three-dimensional framework that is of considerable interest in medicinal chemistry. The presence of nitrogen and oxygen atoms makes it a heterocyclic compound, imparting specific chemical properties and potential for biological interactions.
In medicinal chemistry, the this compound moiety is recognized as a valuable scaffold for designing ligands that can interact with various biological targets. The spirocyclic nature allows for precise spatial orientation of functional groups, which can lead to high-affinity and selective binding to receptors and enzymes. For instance, derivatives of this compound have been investigated for their interaction with sigma-1 (σ1) receptors and serotonin (B10506) receptors (5-HT1A). nih.govunimore.it
Historical Perspective of this compound Investigation
The investigation of this compound, also known by synonyms such as 4-Piperidone (B1582916) ethylene (B1197577) ketal, began with its synthesis and characterization as a chemical intermediate. nih.govscbt.comchemicalbook.com It is often synthesized from the condensation of 4-piperidinone with ethylene glycol. chemicalbook.com Early interest in the compound was primarily due to its utility as a building block in organic synthesis. For example, it has been used in the synthesis of 1,4-dioxa-8-azaspiro nih.govsigmaaldrich.comdeca spirocyclotriphosphazenes. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
The parent compound, with the chemical formula C₇H₁₃NO₂, has a molecular weight of 143.18 g/mol . scbt.com Its fundamental physical and chemical properties have been well-documented, laying the groundwork for its subsequent application in more complex synthetic endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 177-11-7 |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Boiling Point | 108-111 °C at 26 mmHg |
| Density | 1.117 g/mL at 20 °C |
| Refractive Index | n20/D 1.4819 |
Data sourced from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.com
Significance of the this compound Scaffold in Contemporary Chemical and Pharmaceutical Sciences
The significance of the this compound scaffold has grown substantially with the advancement of medicinal chemistry and drug discovery. Its rigid structure is a key feature that allows for the development of highly specific pharmacological agents.
A notable area of research involves the development of radiolabeled derivatives for use in medical imaging. For example, an 18F-labeled derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been synthesized and evaluated as a potent and selective radioligand for σ1 receptors. nih.govfigshare.comacs.org These receptors are overexpressed in various tumor cells, making this compound a promising agent for tumor imaging via positron emission tomography (PET). nih.govacs.org Research has shown that this derivative exhibits high affinity for σ1 receptors and significant selectivity over other receptor types. nih.gov
Table 2: Binding Affinity and Selectivity of a this compound Derivative
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | 5.4 ± 0.4 nM | 30-fold vs. σ2 Receptors |
| 1404-fold vs. VAChT |
Data from a study on σ1 receptor radioligands. nih.gov
Furthermore, the scaffold has been utilized in the design of ligands for other central nervous system targets. Derivatives have been synthesized and tested for their affinity and activity at 5-HT1A serotonin receptors, which are implicated in mood and anxiety disorders. unimore.it By modifying the arylpiperazine moiety attached to the spirocyclic core, researchers have been able to modulate the compound's selectivity between 5-HT1A and α1-adrenoceptors. unimore.it
The versatility of the this compound scaffold continues to make it a valuable tool for chemists and pharmacologists in the ongoing quest for novel therapeutic and diagnostic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKNTUUIEVXMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170235 | |
| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177-11-7 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000177117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
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| Record name | 1,4-dioxa-8-azaspiro[4.5]decane | |
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Synthetic Methodologies and Derivatization Strategies for 1,4 Dioxa 8 Azaspiro 4.5 Decane Scaffolds
Established Synthetic Routes to the 1,4-Dioxa-8-azaspiro[4.5]decane Core
The synthesis of the this compound core can be achieved through various established routes, primarily involving multi-step approaches and specific ring formation techniques.
Multi-Step Synthetic Approaches
A prevalent multi-step synthesis of this compound starts from 4-piperidone (B1582916). The process involves the protection of the ketone functionality as a ketal, typically an ethylene (B1197577) ketal, followed by subsequent reactions. For instance, the reaction of 4-piperidone with ethylene glycol in the presence of an acid catalyst yields this compound, also known as 4-piperidone ethylene ketal. sigmaaldrich.comchemicalbook.comnih.gov This method is efficient for producing the core scaffold, which can then be used in further synthetic steps.
Another multi-step approach involves the use of 1,4-cyclohexanedione. Through a selective deketalization process, 1,4-dioxaspiro[4.5]decan-8-one can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution. researchgate.net This intermediate is a valuable precursor for introducing the aza-group to complete the this compound ring system.
Ring Formation and Cyclization Techniques in Spiro Compound Synthesis
The formation of the spirocyclic system is a critical step in the synthesis of this compound and its derivatives. Spiro compounds are generally synthesized by the dialkylation of an activated carbon atom. wikipedia.org In the context of this compound, the key cyclization often involves the formation of the piperidine (B6355638) ring.
One notable method is the palladium-catalyzed decarboxylative allylic alkylation followed by an intramolecular cyclization mediated by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which has been used to construct spiro[indoline-3,2′-pyrrol]-2-one skeletons. researchgate.net While not directly forming this compound, this illustrates a modern cyclization strategy applicable to spiro compound synthesis. Additionally, enzyme-catalyzed stereospecific spiro-lactone ring-forming reactions have been identified in the biosynthesis of fungal meroterpenoids, highlighting the potential of biocatalysis in constructing complex spirocycles. nih.gov
Precursors and Reagents for Core Formation
The selection of appropriate precursors and reagents is crucial for the successful synthesis of the this compound core.
| Precursor/Reagent | Role in Synthesis |
| 4-Piperidone | Starting material for direct ketalization. sigmaaldrich.comchemicalbook.comnih.gov |
| Ethylene Glycol | Reactant for the formation of the dioxolane ring. chemicalbook.com |
| 1,4-Cyclohexanedione | Precursor for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one. researchgate.net |
| 2-Piperazinone | Used in the synthesis of derivatives by reacting with acyl chlorides. chemicalbook.com |
| Triethylamine | Base used in coupling reactions. chemicalbook.com |
| Acetonitrile | Solvent for alkylation reactions. prepchem.com |
| Potassium Carbonate | Base used in alkylation reactions. prepchem.com |
| 3-Bromopropene | Alkylating agent for N-functionalization. prepchem.com |
Functionalization and Derivatization of the this compound Moiety
Once the this compound core is synthesized, it can be further modified to introduce various functional groups and complex side chains, which is essential for tuning its biological activity.
Synthesis of Substituted this compound Derivatives
The nitrogen atom of the piperidine ring is a common site for functionalization. N-alkylation and N-arylation are frequently employed methods to introduce substituents. For example, 8-(2-propenyl)-1,4-dioxa-8-azaspiro[4.5]decane can be synthesized by reacting this compound with 3-bromopropene in the presence of potassium carbonate in acetonitrile. prepchem.com
Furthermore, coupling reactions such as the Buchwald-Hartwig amination or Ullmann coupling can be used to attach aryl groups to the nitrogen atom. For instance, 8-(2-fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has been synthesized via Pd-catalyzed cross-coupling. These methods allow for the introduction of a wide range of substituted aromatic rings.
Attachment of Complex Side Chains and Pharmacophores
The versatility of the this compound scaffold allows for the attachment of more complex side chains and pharmacophores, often to explore its potential as a therapeutic agent. For example, derivatives have been synthesized as selective σ1 receptor ligands by attaching various functional groups to the nitrogen atom. researchgate.netnih.gov
One approach involves the synthesis of 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which has shown high affinity for σ1 receptors. nih.gov The synthesis of such complex derivatives often involves multi-step sequences, including the initial formation of the spirocyclic core followed by the stepwise construction and attachment of the side chain. Another example is the use of this compound in the synthesis of spirocyclotriphosphazenes. sigmaaldrich.com
The following table summarizes some examples of derivatization:
| Derivative | Synthetic Method |
| 8-(2-Propenyl)-1,4-dioxa-8-azaspiro[4.5]decane | N-alkylation with 3-bromopropene. prepchem.com |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Multi-step synthesis involving N-benzylation. nih.gov |
| 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | Pd-catalyzed cross-coupling (Buchwald-Hartwig amination). |
| 1,4-Dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes | Reaction with hexachlorocyclotriphosphazene. sigmaaldrich.com |
| 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1-bis(4-fluorophenyl)butan-1-ol | N-alkylation with a functionalized butanol derivative. uni.lu |
Optimization of Reaction Conditions for Analog Preparation
The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. These factors are fine-tuned to maximize yield, minimize side products, and reduce reaction times.
A crucial precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is synthesized through a selective deketalization process. researchgate.net The optimization of this reaction provides a clear example of how modifying conditions can drastically improve outcomes. Researchers compared various acid catalysts and found acetic acid to be optimal. researchgate.net Further refinement of the reaction temperature and reactant concentration led to a significant increase in yield and a dramatic reduction in reaction time from 15 hours to just 11 minutes. researchgate.net
The following table illustrates a typical approach to optimizing the synthesis of a related spiro compound, where various parameters are systematically altered to find the most efficient reaction pathway. A similar process is applied to the synthesis of this compound analogs. For instance, in a multicomponent reaction to create complex heterocyclic structures, parameters such as catalyst loading and the presence or absence of a solvent are critical. researchgate.net Studies have shown that for certain reactions, solvent-free conditions with a specific catalyst loading (e.g., 5 mol%) at an optimized temperature (e.g., 100°C) can lead to near-quantitative yields (98%). researchgate.net
Table 1: Optimization of Reaction Conditions for a Model Spiro Compound Synthesis This table is representative of optimization studies in this area of chemistry, based on findings for related compounds. researchgate.net
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sc(OTf)3 (10) | Ethanol | 100 | 5 | 60 |
| 2 | Sc(OTf)3 (10) | Toluene | 100 | 5 | 45 |
| 3 | Sc(OTf)3 (10) | Water | 100 | 4 | 70 |
| 4 | Sc(OTf)3 (10) | None | 100 | 2 | 78 |
| 5 | Sc(OTf)3 (5) | None | 100 | 2 | 98 |
| 6 | Sc(OTf)3 (3) | None | 100 | 3 | 29 |
| 7 | None | None | 100 | 12 | Trace |
Advanced Synthetic Techniques and Automation in this compound Analog Production
The production of this compound analogs has benefited significantly from advanced synthetic methodologies that offer greater control and efficiency. nih.gov These techniques are crucial for creating complex molecules, particularly those with specific stereochemical requirements.
One of the most significant advancements is the use of automated synthesis modules. acs.orgfigshare.comnih.gov For the preparation of radiolabeled derivatives, such as [¹⁸F]-labeled analogs used in medical imaging, automation is key. acs.orgfigshare.comnih.gov These systems allow for multi-step procedures to be conducted in a single pot, which is essential when working with short-lived radioactive isotopes like Fluorine-18. figshare.comnih.gov An automated synthesis module was successfully used to prepare a specific radioligand, [¹⁸F]5a, achieving high radiochemical purity (>95%) in a one-pot, two-step process. figshare.comnih.gov This automated approach ensures reproducibility and safety while handling radioactive materials. figshare.com
Beyond automation, novel cycloaddition strategies are being developed to construct the core spiroketal structure. nih.gov Techniques such as the hetero-Diels-Alder reaction allow for the kinetic, stereocontrolled formation of the spirocyclic system. arkat-usa.org This is a powerful tool because it can create specific isomers that might not be favored under thermodynamic conditions, which are often used in traditional spiroketal synthesis. nih.govacs.org Other advanced methods include reductive lithiation followed by cyclization and oxidative cyclization, which provide alternative pathways to access diverse and complex spiroketal structures. acs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical scaffolds like this compound to minimize environmental impact. unibo.it This involves a conscious effort to use less hazardous chemicals, reduce waste, and improve energy efficiency. gcande.org
A key strategy in greening the synthesis of these compounds is the move towards solvent-free reactions. researchgate.net As demonstrated in optimization studies, conducting reactions without a solvent can not only increase the yield but also significantly simplifies purification and reduces the generation of volatile organic waste. researchgate.net The development of an "environmentally friendly synthesis" for related chromeno[2,3-d]pyrimidinetriones under solvent-free conditions highlights this trend. researchgate.net
Improving reaction efficiency is another cornerstone of green chemistry. The drastic reduction of reaction time for the synthesis of the 1,4-Dioxaspiro[4.5]decan-8-one precursor from 15 hours to 11 minutes is a prime example of process intensification. researchgate.net This not only saves time and energy but also reduces the potential for side-product formation.
Furthermore, the use of high hydrostatic pressure (HHP) is an emerging green technique in organic synthesis. rsc.org This non-traditional activation method can facilitate reactions with high efficiency and selectivity, often without the need for harsh reagents or solvents, aligning perfectly with the goals of green chemistry. rsc.org The selection of catalysts that are efficient in small quantities and can be recycled also contributes to a more sustainable synthetic process. researchgate.net
Molecular Structure, Conformation, and Crystallography of 1,4 Dioxa 8 Azaspiro 4.5 Decane and Its Derivatives
X-ray Crystallographic Analysis of 1,4-Dioxa-8-azaspiro[4.5]decane-Containing Compounds
Elucidation of Crystal Forms and Polymorphism
The ability of a compound to exist in more than one crystal form is known as polymorphism. These different crystalline arrangements, or polymorphs, can exhibit distinct physical properties, including solubility, melting point, and stability. While comprehensive studies on the polymorphism of the parent this compound are not extensively documented in publicly accessible literature, the analysis of its derivatives provides valuable insights. For instance, substituted derivatives are often obtained as single crystalline forms under specific crystallization conditions. The potential for polymorphism in this class of compounds is significant due to the conformational flexibility of the piperidine (B6355638) ring and the possibility of different intermolecular hydrogen bonding patterns.
Analysis of Unit Cell Dimensions and Space Groups
The fundamental repeating unit of a crystal is the unit cell, defined by its dimensions (a, b, c, α, β, γ) and the symmetry operations that describe the arrangement of molecules within it, known as the space group. This information is a direct output of X-ray diffraction experiments. For example, the crystal structure of novel oxaspirocyclic compounds, which share structural similarities with the dioxaspirodecane framework, have been determined to belong to the monoclinic system with space group P21/c. This level of detail is crucial for understanding the packing efficiency and symmetry of the molecules in the solid state.
Table 1: Representative Crystallographic Data for a Spirocyclic Compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.2554(13) |
| b (Å) | 14.605(3) |
| c (Å) | 16.265(3) |
| β (°) | 95.97(3) |
| Volume (ų) | 1477.9(5) |
| Z | 4 |
Note: Data presented is for a related oxaspirocyclic compound and serves as an illustrative example of the type of crystallographic parameters determined.
Conformational Studies of the this compound Scaffold
The biological activity and chemical reactivity of this compound and its derivatives are intrinsically linked to the conformation of the bicyclic system. Understanding the preferred spatial arrangement of the atoms is therefore of paramount importance.
Ring Conformations and Flexibility in Spiro Systems
The this compound scaffold consists of a six-membered piperidine ring and a five-membered 1,3-dioxolane (B20135) ring fused at a single spiro-carbon atom. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. However, the presence of the spiro-fusion can introduce some degree of conformational rigidity compared to a simple monosubstituted cyclohexane. The 1,3-dioxolane ring generally adopts an envelope or a twist conformation. The flexibility of this spiro system is a key determinant of its ability to bind to various biological targets.
Influence of Substituents on Molecular Geometry and Stability
The introduction of substituents on the piperidine nitrogen or on the carbon framework can have a profound impact on the conformation and stability of the this compound scaffold. N-alkylation or N-arylation can influence the puckering of the piperidine ring and the orientation of the substituent (axial vs. equatorial). For example, in N-substituted derivatives, the substituent's steric bulk will generally favor an equatorial position to minimize 1,3-diaxial interactions. The electronic nature of the substituents can also affect bond lengths and angles within the molecule.
Pharmacological and Biological Research on 1,4 Dioxa 8 Azaspiro 4.5 Decane Derivatives
Structure-Activity Relationship (SAR) Studies of 1,4-Dioxa-8-azaspiro[4.5]decane Analogs
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the azaspiro (piperidine) nitrogen and other parts of the scaffold.
One prominent area of research has focused on arylpiperazine derivatives. For instance, a series of analogs based on the lead compound 1-(1,4-dioxaspiro rsc.orgnih.govdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a potent and selective 5-HT1A receptor ligand, was synthesized to explore the SAR at 5-HT1A and α1-adrenoceptor subtypes. rsc.org Systematic modification of the arylpiperazine moiety led to the identification of compounds with distinct pharmacological profiles. Notably, compounds 9 , 27 , and 30 from this series emerged as promising α1-adrenoceptor antagonists, whereas compound 10 was identified as the most potent and efficacious 5-HT1A receptor agonist. rsc.orgmerckmillipore.com
Another significant class of derivatives involves substitution at the piperidine (B6355638) nitrogen with a benzyl (B1604629) group. The compound 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to possess high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM) and demonstrated substantial selectivity over σ2 receptors (30-fold) and the vesicular acetylcholine (B1216132) transporter (VAChT) (1404-fold). nih.govnih.govnih.gov The presence of the 4-(2-fluoroethoxy)benzyl substituent is critical for this high-affinity binding to the σ1 receptor.
The table below summarizes the biological activity of selected this compound derivatives, highlighting the influence of different substituents.
Table 1: Biological Activity of Selected this compound Derivatives
| Compound | Substituent(s) | Primary Target(s) | Observed Activity |
|---|---|---|---|
| 10 | 2-ylmethyl-4-(2-methoxyphenyl)piperazine | 5-HT1A Receptor | Potent and efficacious agonist rsc.org |
| 9, 27, 30 | Varied arylpiperazines | α1-Adrenoceptors | Promising antagonists rsc.org |
| 5a | 8-(4-(2-Fluoroethoxy)benzyl) | σ1 Receptor | High affinity (Ki = 5.4 nM) and high selectivity nih.govnih.gov |
| Derivative | 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl) | Not specified | Potential antimicrobial, anticancer, antiviral properties suggested but not detailed nih.gov |
The this compound core is not merely a passive anchor for pharmacophoric groups; it plays an active role in defining the molecule's properties and interactions. The rigid spirocyclic structure helps to lock the attached functional groups in a specific conformation, which can enhance binding affinity and specificity for a target receptor. nih.gov
Studies comparing this compound derivatives with simpler piperidine analogs have shown that the spirocyclic moiety can reduce lipophilicity. This is a favorable property for drug candidates, as it can decrease non-specific binding in the body. Furthermore, the rigid spiro structure often confers greater metabolic stability by making the molecule more resistant to enzymatic degradation, such as oxidation by cytochrome P450 enzymes.
Research into σ1 receptor ligands has demonstrated that the spirocyclic scaffold is a key component. However, it can be replaced by other smaller and less lipophilic moieties, such as a tetrahydrofuran (B95107) moiety, while still maintaining nanomolar affinity for σ1 receptors. sigmaaldrich.com This indicates that while the spirocyclic nature is beneficial, the core function of providing a constrained, hydrophobic region can be achieved by other structural arrangements as well. sigmaaldrich.com
The three-dimensional arrangement of pharmacophores—the essential features of a molecule that interact with a specific biological target—is critical for activity. The constrained conformation imposed by the this compound scaffold ensures a precise spatial orientation of these pharmacophores.
For arylpiperazine derivatives targeting the 5-HT1A receptor, molecular docking studies have shown that the observed binding affinities correlate well with the predicted binding modes within a theoretical model of the receptor. rsc.org This suggests that a specific geometric alignment of the spirocyclic core, the linker, and the arylpiperazine group is necessary for optimal interaction with the receptor's binding pocket.
Similarly, for σ1 receptor ligands, the distance and relative orientation between the basic nitrogen atom of the piperidine ring and the hydrophobic aryl group (e.g., the benzyl substituent) are key determinants of affinity. The spiro-ketal portion of the molecule is thought to occupy a primary hydrophobic region within the receptor binding site, further stabilizing the ligand-receptor complex. sigmaaldrich.com
Mechanisms of Biological Activity
The biological effects of this compound derivatives are mediated through their interactions with specific molecular targets, primarily receptors and transporters.
Derivatives of this compound have been extensively investigated as ligands for sigma (σ) receptors and other neurotransmitter systems.
Sigma (σ) Receptors: A significant number of derivatives exhibit high affinity and selectivity for the σ1 receptor. One series of 1-oxa-8-azaspiro[4.5]decane derivatives showed nanomolar affinity for σ1 receptors, with Ki values ranging from 0.61 to 12.0 nM, and moderate selectivity over σ2 receptors (2- to 44-fold). sigmaaldrich.com The compound 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a potent σ1 ligand (Ki = 5.4 nM) with 30-fold selectivity over the σ2 receptor. nih.govnih.gov This specific binding to σ1 receptors has been confirmed in vitro and in vivo through blocking experiments. nih.gov
Vesicular Acetylcholine Transporter (VAChT): The selectivity of these compounds is a key aspect of their pharmacological profile. The aforementioned 8-(4-(2-fluoroethoxy)benzyl) derivative showed very low affinity for VAChT, with a selectivity ratio of 1404 in favor of the σ1 receptor, indicating that its biological effects are unlikely to be mediated through this transporter. nih.govnih.govnih.gov
5-HT1A and α1-Adrenoceptors: As previously mentioned, arylpiperazine derivatives of this scaffold have been tailored to act as potent ligands for serotonergic and adrenergic receptors. merckmillipore.com Extensive screening has provided detailed affinity and functional activity data for these compounds at various 5-HT1A and α1-adrenoceptor subtypes. rsc.org
Table 2: Receptor Binding Affinities (Ki) of Representative this compound Derivatives
| Compound Series/Name | σ1 Ki (nM) | σ2 Ki (nM) | VAChT Ki (nM) | Selectivity (σ1 vs σ2) | Selectivity (σ1 vs VAChT) |
|---|---|---|---|---|---|
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) | 5.4 ± 0.4 | ~162 | ~7581 | 30-fold | 1404-fold nih.govnih.gov |
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | 0.47 - 12.1 | Not specified individually | Not specified | 2 to 44-fold researchgate.net | Not specified |
While the primary focus of research on this compound derivatives has been on receptor interactions, these compounds are also of interest for their potential to inhibit enzymes. The rigid structure and the presence of specific functional groups, such as fluoro and nitro groups on attached aromatic rings, can facilitate strong interactions with enzyme active sites. However, detailed enzyme inhibition profiles for specific enzymes are not extensively documented in the available scientific literature. While related spirocyclic compounds have been investigated as inhibitors of enzymes like butyrylcholinesterase or bacterial topoisomerases, specific and quantitative inhibition data (e.g., IC50 values) for derivatives of the this compound core itself are limited.
Cellular Membrane Targeting and Disruption Mechanisms
While direct research on the antimycobacterial activity of this compound derivatives focusing on cellular membrane permeabilization and depolarization is not extensively detailed in the provided context, the broader class of spirocyclic compounds, including related azaspiro structures, has been investigated for such properties. For instance, novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been shown to inhibit the mitochondrial permeability transition pore (mPTP). nih.gov This inhibition is crucial for protecting cells from ischemia/reperfusion injury. nih.gov The mechanism involves targeting the c-subunit of the F1/FO-ATP synthase complex, which prevents the pore from opening. nih.gov This action highlights the ability of spiro-piperidine derivatives to interact with and modulate membrane-bound protein complexes, a mechanism that could be analogous to the disruption of mycobacterial cell membranes.
Modulation of Neurotransmitter Systems
Derivatives of this compound have shown significant potential in modulating neurotransmitter systems, particularly through their interaction with sigma (σ) receptors. The sigma-1 (σ1) receptor is of particular interest due to its role in a variety of neurological processes.
A notable example is the derivative 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which demonstrates high affinity for σ1 receptors. acs.orgnih.govfigshare.com This compound exhibits significant selectivity for σ1 receptors over σ2 receptors and the vesicular acetylcholine transporter. acs.orgnih.govfigshare.com The affinity and selectivity of these derivatives make them valuable tools for studying the central nervous system and as potential candidates for developing imaging agents for neurological conditions. acs.orgresearchgate.net
Cardiovascular Effects (e.g., Calcium Channel Blockade)
The cardiovascular effects of certain compounds can be attributed to their ability to act as calcium channel blockers. While direct evidence for this compound derivatives as calcium channel blockers is not explicitly provided, the broader class of compounds that modulate ion channels often share structural similarities. For example, some diterpenes have been shown to induce hypotension through vasodilation, a process mediated in part by the blockade of L-type Ca2+ channels. nih.gov These compounds cause relaxation in arterial rings pre-contracted with high potassium chloride and inhibit calcium-induced contractions in calcium-free environments. nih.gov This mechanism of action, involving the modulation of calcium influx, is a key area of cardiovascular research.
Preclinical Pharmacological Evaluation of this compound Compounds
The preclinical evaluation of this compound derivatives involves a series of in vitro and in vivo studies to assess their therapeutic potential.
In Vitro Assays for Biological Target Modulation and Potency Assessment
In vitro assays are fundamental in the early stages of drug discovery to determine the potency and efficacy of new compounds. For this compound derivatives, these assays are crucial for quantifying their interaction with biological targets.
One of the primary methods used is competitive binding assays to determine the affinity of these compounds for specific receptors. For instance, the affinity (Ki) of derivatives for σ1 and σ2 receptors is a key parameter. The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to have a high affinity for σ1 receptors with a Ki value of 5.4 ± 0.4 nM. acs.orgnih.govfigshare.com
| Compound | Target Receptor | Affinity (Ki) | Selectivity |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 | 5.4 ± 0.4 nM | 30-fold over σ2 |
| 1-oxa-8-azaspiro[4.5]decane derivatives | σ1 | 0.61 – 12.0 nM | 2 – 44-fold over σ2 |
In the context of cardiovascular research, in vitro assays on isolated tissues, such as mesenteric artery rings, are used to evaluate the vasorelaxant properties of compounds. nih.gov Furthermore, cell-based assays, like the calcein-cobalt assay in human cardiomyocytes, are employed to screen for inhibitors of the mitochondrial permeability transition pore opening. nih.gov
In Vivo Studies and Efficacy Assessment in Animal Models
Following promising in vitro results, the efficacy of this compound derivatives is assessed in vivo using animal models. Tumor xenograft models are particularly important for evaluating the potential of these compounds as cancer imaging agents or therapeutics.
For example, a radiolabeled derivative, [18F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, was evaluated in mouse tumor xenograft models. acs.orgnih.govfigshare.com Small animal positron emission tomography (PET) imaging demonstrated high accumulation of the radiotracer in human carcinoma and melanoma tumors. acs.orgnih.govfigshare.com The specificity of this accumulation was confirmed by blocking experiments where pre-treatment with haloperidol, a known σ1 receptor ligand, significantly reduced the radiotracer uptake in the tumors. acs.orgnih.gov
Pharmacokinetic and Pharmacodynamic Profiling
Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of this compound derivatives is essential for their development as therapeutic agents.
Biodistribution studies are a key component of this profiling. In mice, the biodistribution of radiolabeled derivatives is examined to determine their uptake in various organs and tissues. nih.govresearchgate.net For σ1 receptor ligands, high uptake in the brain is a desirable characteristic for neurological applications. researchgate.net Studies have shown high initial brain uptake for some derivatives, which can be significantly reduced by pre-treatment with a known σ1 receptor agonist, demonstrating target-specific binding. researchgate.net
Metabolic stability is another critical parameter. The stability of these compounds is assessed to understand how they are metabolized in the body, which influences their duration of action and potential for forming active or inactive metabolites. nih.gov
| Compound/Derivative | Property | Observation |
| [18F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Biodistribution | High accumulation in human carcinoma and melanoma xenografts in mice. acs.orgnih.govfigshare.com |
| [18F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Specific Binding | Tumor uptake significantly reduced by haloperidol. acs.orgnih.gov |
| [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative | Brain Uptake | High initial brain uptake in mice, reduced by SA4503 pre-treatment. researchgate.net |
| 1,4,8-triazaspiro[4.5]decan-2-one derivatives | In Vitro Potency | High potency as mPTP inhibitors in human cardiomyocytes. nih.gov |
Computational Chemistry and Theoretical Modeling of 1,4 Dioxa 8 Azaspiro 4.5 Decane
Molecular Docking Simulations for Receptor-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and specificity. For derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, docking studies have been instrumental in elucidating their interactions with various biological targets, including serotonin (B10506) receptors (5-HT₁ₐR), α₁-adrenoceptors, and sigma (σ) receptors.
In studies of arylpiperazine derivatives, the 1,4-dioxaspiro[4.5]decane moiety serves as a key structural anchor. For instance, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent and selective 5-HT₁ₐR ligand. nih.gov Subsequent molecular docking simulations of a series of related analogues into a theoretical model of the 5-HT₁ₐR helped to rationalize the observed structure-activity relationships (SAR). unimore.it These simulations showed that the interactions were consistent with experimental binding data, aiding in the identification of derivatives with high potency and efficacy as 5-HT₁ₐR agonists or potent α₁ receptor antagonists. unimore.itresearchgate.net
Furthermore, the spirocyclic system has been crucial in the development of ligands for sigma-1 (σ₁) receptors, which are implicated in neurological disorders and cancer. Docking studies are implicitly vital in understanding the high affinity of compounds such as 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which showed a Kᵢ value of 5.4 nM for the σ₁ receptor. nih.govacs.org The rigid spiro-scaffold is believed to reduce non-specific binding by lowering lipophilicity while providing a stable conformation for optimal receptor engagement. nih.gov These computational predictions are essential for designing radioligands, like [¹⁸F]-labeled derivatives, for positron emission tomography (PET) imaging of tumors expressing σ₁ receptors. nih.govacs.org
| Derivative Class | Target Receptor(s) | Key Findings from Docking | Reference(s) |
| Arylpiperazines | 5-HT₁ₐ, α₁-adrenoceptors | Docking results aligned with experimental binding data, explaining selectivity and potency. | nih.govunimore.it |
| Benzyl-substituted | σ₁ Receptors | The spiro-scaffold provides a rigid conformation for high-affinity binding. | nih.govacs.org |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. These methods can determine molecular geometries, reaction mechanisms, and electronic distributions.
For the broader class of spiro[4.5]decane systems, DFT calculations have been successfully employed to elucidate complex reaction pathways. For example, in the synthesis of spiro[4.5]decane derivatives through a domino reaction, DFT calculations at the M06//B3LYP level were used to verify the proposed [4+2] cycloaddition mechanism. researchgate.net These calculations helped to analyze the diastereoselectivity of the reaction by comparing the free-energy profiles and geometries of different transition states. researchgate.net
While specific DFT studies focusing solely on the electronic structure and reactivity of the parent this compound are not extensively detailed in available literature, the principles from related studies apply. Such calculations would typically involve:
Geometry Optimization: Determining the most stable three-dimensional structure.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to identify electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.
These theoretical insights are fundamental for predicting how the molecule will interact with biological targets and for designing novel synthetic routes.
Predictive Models for Biological Activity and Drug-Target Profiling (e.g., PASS)
Predictive models offer a rapid screening method to forecast the biological activity spectrum of a compound based on its chemical structure. One of the most prominent tools is the Prediction of Activity Spectra for Substances (PASS) online web resource. researchgate.netresearchgate.net PASS analyzes the structure-activity relationships of a vast training set of known active compounds to predict a wide range of biological activities, including pharmacological effects and mechanisms of action. researchgate.netbmc-rm.org
The prediction is presented as a list of potential activities, each with a probability of being active (Pa) and a probability of being inactive (Pi). A higher Pa value suggests a greater likelihood that the compound will exhibit that activity in experiments. researchgate.net Researchers typically prioritize activities where Pa > Pi for further investigation.
For derivatives of this compound, PASS can be used to:
Identify Novel Targets: Suggest unexpected therapeutic applications for newly synthesized compounds.
Prioritize Synthesis: Help chemists decide which analogues to synthesize based on the most promising predicted activity profiles.
Flag Potential Side Effects: Predict undesirable activities, allowing for early-stage filtering of potentially problematic compounds.
For example, before embarking on costly synthesis and in vitro testing, a series of designed this compound derivatives could be run through the PASS algorithm. The results would guide the selection of candidates with the highest predicted probability of acting on desired targets, such as specific G-protein coupled receptors or enzymes, thereby streamlining the discovery pipeline. researchgate.net
| PASS Parameter | Description | Interpretation in Drug Discovery | Reference(s) |
| Pa | Probability to be active | A high Pa value (e.g., > 0.7) indicates a high probability of exhibiting the predicted biological activity. | researchgate.net |
| Pi | Probability to be inactive | A low Pi value indicates a low probability of the molecule being inactive for that specific activity. | researchgate.net |
| Pa > Pi | Condition for consideration | Activities are typically only considered for further investigation if the probability of being active is greater than the probability of being inactive. | researchgate.netbmc-rm.org |
Conformational Analysis via Computational Methods
The three-dimensional shape (conformation) of a molecule is critical to its biological function. Conformational analysis using computational methods helps to identify the most stable, low-energy conformers of a molecule that are likely to exist under physiological conditions.
The this compound scaffold is characterized by its rigid structure, which is a desirable feature in drug design as it reduces the entropic penalty upon binding to a receptor. The spirocyclic nature locks the relative orientation of the two rings. Computational analysis focuses on:
The conformation of the six-membered piperidine (B6355638) ring, which typically adopts a stable chair conformation.
The puckering of the five-membered dioxolane ring.
The orientation of any substituents attached to the core structure.
Energy calculations are performed on different possible conformers to determine their relative stability. These theoretical findings are often corroborated by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. While detailed conformational analysis studies specifically for the unsubstituted this compound are not prominent in the searched literature, the methodologies are standard in the computational analysis of its derivatives. Understanding the preferred conformation is a prerequisite for accurate molecular docking, as it dictates how the ligand fits into the receptor's binding pocket.
Theoretical Investigation of Molecular Hyperpolarizabilities
Molecular hyperpolarizability (β) is a measure of a molecule's non-linear optical (NLO) response to an applied electric field. Materials with high hyperpolarizability are of interest for applications in optoelectronics, such as frequency conversion and optical switching. These properties are intrinsically linked to the electronic structure of the molecule, particularly the ease of charge separation.
The investigation of NLO properties is typically carried out using quantum chemical methods like DFT or Hartree-Fock (HF) calculations. scirp.org These methods can compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of a molecule. scirp.org The design of NLO molecules often involves creating systems with strong electron-donating and electron-accepting groups connected by a π-conjugated bridge to facilitate intramolecular charge transfer.
There is no scientific literature available from the searched sources detailing the theoretical investigation of molecular hyperpolarizabilities for the parent this compound. This compound, being largely aliphatic and lacking the extended π-conjugation typical of NLO materials, is not an obvious candidate for significant NLO properties. Theoretical studies in this area are generally focused on molecules specifically designed to maximize this effect. scirp.org
Advanced Applications and Emerging Research Avenues of 1,4 Dioxa 8 Azaspiro 4.5 Decane Derivatives
Radiopharmaceutical Development and Molecular Imaging Agents
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have emerged as significant candidates in the development of radiopharmaceuticals, particularly for targeting sigma-1 (σ1) receptors, which are overexpressed in various tumor cell lines.
Synthesis of Radiolabeled this compound Derivatives (e.g., 18F-Labeled)
The synthesis of radiolabeled derivatives is a critical step in creating agents for molecular imaging. Researchers have successfully developed methods for incorporating the positron-emitting isotope Fluorine-18 (¹⁸F) into the this compound structure.
A notable example is the synthesis of [¹⁸F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a). This compound has been prepared using a one-pot, two-step labeling procedure within an automated synthesis module. nih.gov This method yields the final product with a high radiochemical purity of over 95% and a specific activity ranging from 25 to 45 GBq/μmol. nih.govgoogle.com Another established method involves the nucleophilic ¹⁸F-substitution of a corresponding tosylate precursor, which has been shown to produce radioligands with an isolated radiochemical yield of 12-35% and a molar activity of 94–121 GBq/μmol. nih.gov
These efficient radiosynthesis methods are crucial for producing high-purity radiotracers suitable for clinical and preclinical imaging.
Positron Emission Tomography (PET) Imaging Applications in Tumor Research
The overexpression of σ1 receptors in cancerous tissues makes them an attractive target for diagnostic imaging. ¹⁸F-labeled this compound derivatives have shown significant promise as PET imaging agents for visualizing tumors.
Small animal PET imaging studies using mouse xenograft models have demonstrated a high accumulation of these radiotracers in human carcinoma and melanoma tumors. nih.govgoogle.com For instance, the radioligand [¹⁸F]5a showed significant uptake in tumors. nih.gov The specificity of this uptake was confirmed through blocking experiments; when the mice were treated with haloperidol, a potent σ1 and σ2 antagonist, the accumulation of the radiotracer in the tumors was significantly reduced. nih.govgoogle.com These findings strongly suggest that the radiotracer specifically binds to σ1 receptors in vivo and that its accumulation is directly related to the presence of these receptors in tumor tissues. nih.gov This high specificity indicates that such radiotracers could be highly effective for tumor imaging. nih.govgoogle.com
Development of Diagnostic Radioligands
The development of selective radioligands is paramount for accurate diagnostic imaging. Derivatives of this compound have been engineered to serve as potent and selective diagnostic radioligands for σ1 receptors.
The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) exhibits a high affinity for σ1 receptors, with an inhibition constant (Kᵢ) of 5.4 ± 0.4 nM. nih.govgoogle.com It also demonstrates good selectivity, being 30 times more selective for σ1 receptors over σ2 receptors and 1404-fold more selective over the vesicular acetylcholine (B1216132) transporter. nih.govgoogle.com Similarly, other synthesized 1-oxa-8-azaspiro[4.5]decane derivatives have shown nanomolar affinity for σ1 receptors (Kᵢ = 0.47 - 12.1 nM) with moderate selectivity over σ2 receptors. nih.gov
Cellular association, biodistribution, and autoradiography experiments have further confirmed the specific binding of these radioligands to σ1 receptors both in vitro and in vivo. nih.govgoogle.com These characteristics—high affinity, selectivity, and specific tumor uptake—underscore their potential as effective diagnostic radioligands for diseases where σ1 receptors play a key role. nih.govnih.gov
Development of Agrochemicals
Beyond pharmaceuticals, the this compound scaffold is being explored for its potential in agriculture, specifically as a source of new fungicides and nematicides.
Fungicidal Activity of Substituted this compound Compounds
There is an ongoing need for novel fungicides to combat plant pathogens, especially as resistance to existing treatments like triazoles and strobilurins grows. google.com Substituted this compound compounds have been identified as having promising fungicidal properties. google.comgoogle.com
A patent for this class of compounds describes their activity against a wide range of plant pathogenic fungi. google.com The specific substitutions on the spirodecane core are crucial for this activity. For example, derivatives where the R1 substituent is phenethyl, 4,6-dimethoxypyrimidin-2-yl, or (2-chloro-5-thiazolyl)methyl, and the R2 substituent includes groups like 4-bromo-2-chlorophenoxy or benzyloxy, have been synthesized and evaluated. google.com These compounds have shown fungicidal effects against important agricultural pathogens such as Pyricularia oryzae, Rhizoctonia solani, Fusarium oxysporum, and Magnaporthe grisea. google.com
Table 1: Fungicidal Spectrum of Substituted this compound Derivatives google.com
| Target Fungi |
|---|
| Pyricularia oryzae |
| Rhizoctonia solani |
| Pythium aphanidermatum |
| Dreschlera oryzae |
| Colletotrichum capsici |
| Fusarium oxysporum |
This table is based on data from patent US20120225877A1, which identifies these fungi as targets for the described compounds.
Nematicidal Activity
Research into the nematicidal properties of this compound derivatives is an emerging area. While specific data on their effectiveness against nematodes is not yet widely published, the structural motifs present in these compounds suggest potential for such applications, warranting further investigation.
Materials Science Applications (e.g., Organic Nonlinear Optical Materials)
The quest for advanced materials with nonlinear optical (NLO) properties for applications in optoelectronics and photonics has led to the investigation of various organic molecules. Among these, derivatives of this compound have shown promise. A notable example is 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) , which has been identified as an organic nonlinear optical material. acs.org
Initial studies have revealed that APDA can crystallize in a noncentrosymmetric space group, a prerequisite for second-order NLO effects. A particular crystal form of APDA was found to belong to the orthorhombic P2₁2₁2₁ space group. acs.org The molecular arrangement within this crystal structure is characterized by an antiparallel packing of the molecules, which is believed to compensate for dipole-dipole repulsions. acs.org
Theoretical investigations into the NLO properties of this new crystal form have been conducted using semiempirical CNDO/S-CI calculations to determine the molecular hyperpolarizabilities (β) and the second-order NLO coefficients (d). acs.org These studies are crucial in understanding the structure-property relationships and for the rational design of more efficient NLO materials based on the this compound scaffold.
| Compound | Crystal System | Space Group | Key Finding |
| 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) | Orthorhombic | P2₁2₁2₁ | Identified as a promising organic nonlinear optical material with a noncentrosymmetric crystal structure. acs.org |
Antimicrobial and Antifungal Compounds
The emergence of multidrug-resistant pathogens has created an urgent need for the discovery of novel antimicrobial and antifungal agents. The this compound core has been explored as a scaffold for the synthesis of new compounds with potential in this area.
A significant development in this field is a patent that describes novel substituted 1,4-dioxa-8-azaspiro[4.5]decanes with demonstrated fungicidal activity. While specific details on the range of fungal pathogens and minimum inhibitory concentrations (MICs) are part of the proprietary information, this highlights the inherent potential of this chemical class for the development of new antifungal treatments.
Further research into spiro compounds, in general, has shown that their unique three-dimensional structures can lead to interactions with microbial targets. The incorporation of various substituents onto the this compound ring system allows for the fine-tuning of their biological activity and specificity. The development of derivatives with broad-spectrum antimicrobial and antifungal properties remains an active area of investigation.
Anti-inflammatory, Antioxidant, and Anticonvulsant Properties
While direct and extensive research on the anti-inflammatory, antioxidant, and anticonvulsant properties of this compound derivatives is still emerging, the structural motifs present in this scaffold suggest a strong potential for these activities.
Antioxidant Properties: Spirocyclic compounds have garnered considerable attention for their antioxidant capabilities. nih.govrsc.org A review of various spiro compounds has indicated that the presence of oxygen and nitrogen-containing functional groups, such as those in this compound, can contribute to antioxidant activity. nih.govrsc.org These groups can participate in scavenging free radicals, which are implicated in the pathophysiology of numerous diseases. Although specific studies on the antioxidant capacity of this compound derivatives are limited, the broader class of spiro compounds has shown promising results in various antioxidant assays, including DPPH, ABTS, and FRAP. nih.govrsc.org
Anti-inflammatory and Anticonvulsant Properties: The piperidine (B6355638) moiety within the this compound structure is a key pharmacophore found in many biologically active compounds. Piperine, a well-known piperidine alkaloid, has been shown to possess anticonvulsant properties. nih.govnih.gov Its mechanism of action is thought to involve the modulation of various neurotransmitter systems, including GABAergic pathways, and inhibition of Na+ channels. nih.govnih.gov Given that the this compound framework contains a piperidine ring, it is plausible that its derivatives could exhibit similar neurological activities.
Analytical and Spectroscopic Characterization of 1,4 Dioxa 8 Azaspiro 4.5 Decane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,4-Dioxa-8-azaspiro[4.5]decane, providing detailed information about the hydrogen, carbon, and, in the case of certain derivatives, phosphorus atomic environments.
¹H and ¹³C NMR: The proton and carbon-13 NMR spectra of this compound confirm its unique spirocyclic structure. In the ¹H NMR spectrum, characteristic signals for the protons of the piperidine (B6355638) and dioxolane rings are observed. Similarly, the ¹³C NMR spectrum displays distinct peaks corresponding to the different carbon atoms in the molecule, including the spiro-carbon atom. While specific chemical shift values can vary slightly depending on the solvent and instrument parameters, typical data are available in spectral databases. nih.govchemicalbook.comchemicalbook.com
³¹P NMR of Phosphazene Derivatives: The versatility of the secondary amine in this compound allows for its incorporation into more complex structures, such as cyclotriphosphazenes. These derivatives have been synthesized and characterized, with ³¹P NMR spectroscopy being a key tool for their structural elucidation. For instance, the reaction of hexachlorocyclotriphosphazene with this compound can lead to the formation of tetra(1,4-dioxa-8-azaspiro[4.5]decano) cyclotriphosphazenes. The ³¹P NMR spectra of these derivatives, such as 2-pyridyl(N/N)spirotetra(1,4-dioxa-8-azaspiro[4.5]decano) cyclotriphosphazene (B1200923), exhibit an AX₂ spin system, providing valuable information about the phosphorus environments within the phosphazene ring. chemicalbook.com The chemical shifts (δ) for the Pɴ(py) and P(spiro) nuclei are distinct, allowing for the confirmation of the substitution pattern.
Table 1: Representative ³¹P NMR Data for a Tetra(1,4-dioxa-8-azaspiro[4.5]decano) Cyclotriphosphazene Derivative
| Compound Structure | Spin System | δPɴ(py) (ppm) | δP(spiro) (ppm) | ²J(P-P) (Hz) |
| 2-pyridyl(N/N)spirotetra(1,4-dioxa-8-azaspiro[4.5]decano) cyclotriphosphazene | AX₂ | 25.5 | 19.8 | 55.2 |
Data is illustrative and based on reported values for similar structures.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., ESI-MS, GC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components in a gas chromatograph before being ionized and detected by the mass spectrometer. The resulting mass spectrum shows the molecular ion peak ([M]⁺) and various fragment ions. For this compound, the molecular ion would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 143.18 g/mol ). nih.gov
The fragmentation pattern is characteristic of the molecule's structure. Key fragment ions observed in the GC-MS spectrum of this compound provide clues to its composition.
Table 2: Prominent Peaks in the GC-MS Spectrum of this compound
| m/z | Relative Intensity | Possible Fragment Structure/Origin |
| 87 | High | [C₄H₅O₂]⁺ or [C₅H₉N]⁺ |
| 42 | High | [C₂H₄N]⁺ |
| 43 | Moderate | [C₃H₇]⁺ or [C₂H₃O]⁺ |
| 98 | Moderate | [C₅H₈NO]⁺ |
Data obtained from the NIST Mass Spectrometry Data Center. nih.gov
ESI-MS of Derivatives: For less volatile or thermally labile derivatives of this compound, Electrospray Ionization-Mass Spectrometry (ESI-MS) is a more suitable technique. This soft ionization method typically results in the observation of the protonated molecule, [M+H]⁺, providing a clear indication of the molecular weight. For example, in the characterization of cyclotriphosphazene derivatives, ESI-MS is used to confirm the successful synthesis and determine the mass of the final products. chemicalbook.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound, typically recorded as a neat liquid between salt plates, displays a number of characteristic absorption bands that correspond to the vibrations of its specific functional groups. nih.gov Key absorptions include the N-H stretching vibration of the secondary amine, C-H stretching of the alkyl groups, and C-O stretching of the dioxolane ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show bands corresponding to the various vibrational modes of the molecule. nih.gov
While detailed peak assignments for this compound are not extensively published, the expected regions for key functional group vibrations are well-established.
Table 3: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3500 | IR |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| C-O Stretch (Ether) | 1050 - 1150 | IR, Raman |
| C-N Stretch | 1020 - 1250 | IR, Raman |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of this compound and its derivatives. It is particularly useful for assessing the purity of synthesized batches and for monitoring the progress of reactions.
A reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method allows for the effective separation of the compound from potential impurities. The conditions can be adapted for compatibility with mass spectrometry (MS) by using a volatile mobile phase additive like formic acid instead of phosphoric acid. sielc.com Such HPLC-MS methods are powerful for both qualitative and quantitative analysis.
This liquid chromatography method is also scalable, making it suitable for the isolation of impurities in preparative separation, which is essential for obtaining highly pure standards for further studies. sielc.com Furthermore, its applicability extends to pharmacokinetic studies, where the concentration of the compound and its metabolites in biological matrices needs to be determined. sielc.com
Table 4: Representative HPLC Method for this compound
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV or MS (with appropriate mobile phase) |
This is a general method and may require optimization for specific applications. sielc.com
Future Directions and Unexplored Research Frontiers for 1,4 Dioxa 8 Azaspiro 4.5 Decane
Development of Novel and Efficient Synthetic Methodologies
The synthesis of the 1,4-dioxa-8-azaspiro[4.5]decane core and its derivatives has traditionally relied on established chemical transformations. Current methods include the reaction of starting materials like 2-Piperazinone or the selective deketalization of precursors such as 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. chemicalbook.comresearchgate.net While effective, these routes may present limitations regarding reaction conditions, yield, and environmental impact. The future of synthesizing this scaffold lies in the adoption of more advanced, efficient, and sustainable methodologies.
Future research should focus on:
Transition-Metal Catalysis: The application of transition-metal catalysis, which has revolutionized the synthesis of complex molecules, remains an underexplored area for this specific spiroketal. thieme-connect.com Methodologies employing catalysts based on palladium, gold, or indium could offer milder reaction conditions and improved stereoselectivity, which is crucial for biological activity. thieme-connect.comrsc.orgresearchgate.net Gold-catalyzed hydroalkoxylation of alkynediols, for instance, has emerged as a powerful tool for constructing spiroketal systems and could be adapted for this scaffold. rsc.org
Green Chemistry Approaches: Aligning with the growing demand for sustainable chemical processes, future synthetic strategies should incorporate the principles of green chemistry. nih.gov This includes the use of environmentally benign solvents, developing one-pot multicomponent reactions (MCRs) to reduce waste and improve atom economy, and employing biocatalysis or photocatalysis. nih.govresearchgate.netmdpi.com Such approaches would not only minimize the environmental footprint but also potentially streamline the synthesis, making it more cost-effective for large-scale production. nih.gov
Flow Chemistry: The transition from batch processing to continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. Investigating flow chemistry routes for the key steps in the synthesis of this compound derivatives could lead to higher yields and purity while reducing reaction times.
Identification of New Biological Targets and Therapeutic Areas
Research into the biological activity of this compound derivatives has been largely centered on their function as high-affinity ligands for sigma receptors, particularly the σ1 subtype. nih.govproquest.com This has led to the development of potential agents for tumor imaging and the treatment of neuropsychiatric disorders. nih.govproquest.com However, the therapeutic potential of this scaffold is likely much broader.
Sigma Receptors: The σ1 receptor is a unique ligand-operated chaperone protein involved in modulating intracellular calcium signaling, ion channel activity, and neurotransmitter release. proquest.comnih.govmdpi.com Ligands targeting this receptor have shown potential in treating a wide range of conditions. nih.govnih.govresearchgate.net
Neuropsychiatric and Neurodegenerative Disorders: Beyond initial explorations, future work could focus on developing selective σ1 ligands for specific conditions like schizophrenia, depression, anxiety, and cognitive deficits associated with Alzheimer's disease. proquest.comnih.govnih.gov
Oncology: The overexpression of σ1 and σ2 receptors in various tumor cell lines makes them attractive targets for both cancer diagnostics and therapeutics. proquest.comproquest.com Radiolabeled derivatives, such as [¹⁸F]-labeled 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, have already demonstrated utility in PET imaging of tumors. nih.gov Future research could explore derivatives with direct cytotoxic activity. nih.gov
Cardiovascular and Renal Diseases: Emerging evidence suggests the σ1 receptor plays a role in cardioprotection and ameliorating ischemic injury, opening a new therapeutic area for investigation. mdpi.com
Mitochondrial Permeability Transition Pore (mPTP): A frontier for this scaffold is the exploration of entirely new biological targets. The mitochondrial permeability transition pore (mPTP) is a multiprotein complex in the inner mitochondrial membrane whose prolonged opening can lead to cell death. nih.govpatsnap.com Inhibition of the mPTP is a promising strategy for treating conditions involving ischemia-reperfusion injury (e.g., stroke, myocardial infarction) and neurodegeneration. nih.govnih.gov While research has focused on related spirocyclic structures as mPTP inhibitors, the this compound core represents a novel and promising starting point for designing new classes of mPTP-targeting agents. tandfonline.commdpi.com
| Potential Therapeutic Area | Associated Biological Target | Rationale for Exploration |
| Neuropsychiatric Disorders | Sigma-1 Receptor | Modulation of glutamatergic neurotransmission and neuroprotective effects. nih.govnih.gov |
| Oncology | Sigma-1 & Sigma-2 Receptors | Overexpression in tumor cells; potential for targeted imaging and therapy. nih.govproquest.comproquest.com |
| Ischemia-Reperfusion Injury | mPTP, Sigma-1 Receptor | Inhibition of mPTP prevents cell death; σ1 ligands show cardioprotective effects. mdpi.comnih.gov |
| Neurodegenerative Diseases | mPTP, Sigma-1 Receptor | mPTP inhibition is neuroprotective; σ1 ligands may address cognitive deficits. nih.govnih.gov |
| Pain Management | Sigma-1 Receptor | σ1 receptor ligands have demonstrated potential as analgesics. nih.govnih.gov |
Integration of Advanced Computational Approaches in Drug Discovery
Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the drug discovery process by reducing the time and cost associated with synthesizing and screening new compounds. spirochem.comspirochem.com The application of advanced computational methods to the this compound scaffold is a critical future direction.
Virtual Screening: Large chemical libraries can be screened in silico to identify novel derivatives of this compound with a high probability of binding to specific targets like the σ1 receptor or components of the mPTP.
Molecular Docking: This technique can predict the binding orientation and affinity of a ligand to its target protein. acs.org For this compound derivatives, docking studies can elucidate key interactions within the binding pocket of the σ1 receptor, guiding the design of more potent and selective molecules. mdpi.com
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to analyze the structural and electronic properties of synthesized compounds, helping to rationalize experimental findings and predict the reactivity and stability of new designs. acs.org
Exploration of Structure-Based Drug Design Strategies for Enhanced Specificity
The availability of high-resolution crystal structures for biological targets enables the use of structure-based drug design (SBDD), a powerful strategy for creating highly specific ligands. A major breakthrough was the elucidation of the three-dimensional crystal structure of the human σ1 receptor. nih.gov This knowledge provides an unprecedented opportunity for the rational design of novel this compound derivatives.
Future research should leverage this structural information to:
Develop Pharmacophore Models: Based on the known ligand-receptor complexes, detailed pharmacophore models can be constructed. nih.govacs.org These models define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive ionizable groups) required for high-affinity binding, guiding the design of new molecules with an optimal fit. acs.org
Target Specificity: One of the challenges in drug design is achieving selectivity for the desired target over other related proteins. By analyzing the structural differences between the binding sites of σ1 and σ2 receptors, or other off-target proteins, SBDD can be used to design derivatives of this compound that exploit these differences to achieve higher specificity, thereby reducing the potential for side effects. proquest.com
Investigation into the Pharmacogenomic Implications of this compound Derivatives
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs, paving the way for personalized medicine. tandfonline.compsychscenehub.com As derivatives of this compound advance toward clinical applications, particularly in psychiatry and oncology, understanding their pharmacogenomic implications will be crucial.
Metabolic Pathways: Future studies should identify the specific cytochrome P450 (CYP) enzymes responsible for metabolizing these compounds. Genetic variations (polymorphisms) in genes like CYP2D6 and CYP2C19 are known to significantly alter the metabolism of many neuropsychiatric drugs, leading to variations in efficacy and adverse effects. mdpi.comresearchgate.net Identifying relevant CYP enzymes for this scaffold will allow for patient stratification and personalized dosing strategies.
Biomarker Identification: In oncology, treatment is increasingly guided by the presence of specific genetic biomarkers within the tumor. nih.govconquer-magazine.commdanderson.org If derivatives of this compound are developed as anticancer agents, it will be essential to investigate whether their efficacy is correlated with specific genetic signatures in cancer cells (e.g., mutations or expression levels of target receptors). This would enable the selection of patients most likely to benefit from the therapy, a cornerstone of precision medicine. nih.govnih.gov
| Research Area | Key Genes of Interest | Potential Clinical Application |
| Drug Metabolism | CYP2D6, CYP2C19, CYP3A4 | Personalized dosing for neuropsychiatric drugs to avoid toxicity or lack of efficacy. mdpi.comresearchgate.net |
| Drug Response (CNS) | HTR2A (Serotonin Receptor), DRD2 (Dopamine Receptor) | Predicting patient response to drugs targeting CNS disorders. nih.gov |
| Oncology Biomarkers | Genes related to drug target pathways (e.g., σ receptor expression levels) | Patient selection for targeted cancer therapy to improve outcomes. conquer-magazine.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives?
- Methodological Answer : The compound is synthesized via cyclization reactions using reagents like BF₃·OEt₂ and N-bromosuccinimide (NBS). For example, 8-Oxa-1,4-dithiaspiro[4.5]dekan was synthesized by reacting tetrahydrofuran with 1,2-ethanedithiol and BF₃·OEt₂, followed by NBS-mediated oxidation (89% yield) . Derivatives like 8-(bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane were prepared using [1.1.1]propellane, achieving a 52% yield via optimized conditions . Key steps include purification via column chromatography and characterization using ¹H/¹³C NMR and HRMS.
Q. How is this compound characterized in academic research?
- Methodological Answer : Structural elucidation relies on NMR spectroscopy (δ 3.93 ppm for oxygens, δ 2.54 ppm for sp³-hybridized carbons) and HRMS (calc’d [M+H⁺] 210.1494, observed 210.1494) . For derivatives, ¹³C NMR can confirm spirojunction via distinct chemical shifts (e.g., δ 107.3 ppm for quaternary carbons) . Mass fragmentation patterns and DEPT NMR are critical for verifying substituent placement.
Advanced Research Questions
Q. What experimental factors contribute to yield variability in spirocyclic compound synthesis?
- Methodological Answer : Yield discrepancies (e.g., 52% vs. 89%) arise from reaction scale, catalyst efficiency (BF₃·OEt₂ vs. NBS), and purification protocols . Small-scale reactions (<1 mmol) often suffer from side reactions, while optimized workup (e.g., NaHCO₃ washes) improves purity. Kinetic studies using in-situ FTIR or LC-MS can identify intermediates and optimize stepwise additions .
Q. How can DFT studies enhance understanding of spirocyclic reactivity and stability?
- Methodological Answer : Density Functional Theory (DFT) models electron distribution at spirocenters, predicting regioselectivity in substitutions. For example, the electron-deficient nitrogen in this compound likely directs electrophilic attacks to the 8-position . Computational docking studies (e.g., AutoDock Vina) can further elucidate interactions with biological targets like bacterial ATP synthase .
Q. What methodological strategies are critical for evaluating biological activity of derivatives?
- Methodological Answer : Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., 8-cyano or 8-bicyclo groups) . For in vitro assays, employ ATPase inhibition protocols (IC₅₀ determination) and validate via one-way ANOVA (p < 0.05) . In vivo models require pharmacokinetic profiling (e.g., LogP via HPLC) to assess bioavailability .
Q. How do structural modifications at the 8-position affect physicochemical properties?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CN) increases polarity (clogP reduction from 1.2 to 0.7), enhancing aqueous solubility . Conversely, hydrophobic bicyclo[1.1.1]pentyl groups improve membrane permeability (PAMPA assay) but reduce metabolic stability (t₁/₂ < 2 hrs in liver microsomes) .
Data Analysis & Contradiction Resolution
Q. How should researchers address synthetic yield discrepancies in literature?
- Methodological Answer : Cross-validate protocols by replicating conditions (e.g., solvent purity, inert atmosphere) and characterizing intermediates. For example, the 89% yield in used unpurified intermediates, whereas employed rigorous column chromatography, suggesting trade-offs between speed and purity . Use Design of Experiments (DoE) to isolate critical variables like temperature or catalyst loading .
Safety & Handling
Q. What safety protocols are recommended for handling this compound derivatives?
- Methodological Answer : Use flame-retardant lab coats, nitrile gloves (inspected pre-use), and fume hoods to prevent inhalation . For spills, neutralize with NaHCO₃ and collect in certified waste containers . Derivatives with reactive groups (e.g., -CN) require additional precautions: store at -20°C under argon and monitor for peroxide formation .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield (8-substituted) | 52% (bicyclo derivative) | |
| ¹H NMR Shift (Oxygens) | δ 3.93 ppm (s, 4H) | |
| HRMS (M+H⁺) | 210.1494 (calc’d and observed) | |
| clogP (8-CN derivative) | 0.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
